Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester
Description
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester (hereafter referred to as the "target compound") is a structurally complex ester derivative of propanoic acid. Its molecular architecture integrates a trifluoromethylphenylaminoethyl-isoquinoline moiety, which confers unique physicochemical and biological properties. Notably, the trifluoromethyl group may enhance metabolic stability and receptor binding specificity, as seen in fluorinated pharmaceuticals .
Properties
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O5/c1-3-32-22(31)14(2)33-19-10-6-7-16-15(19)11-12-28(21(16)30)13-20(29)27-18-9-5-4-8-17(18)23(24,25)26/h4-12,14H,3,13H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWKJMYHGBEQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108488 | |
| Record name | Ethyl 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868224-65-1 | |
| Record name | Ethyl 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868224-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Phenethylamine Derivatives
A method adapted from CN112079775A involves condensation of 4-(trifluoromethyl)phenethylamine with trifluoroacetic anhydride (TFAA) to form 2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide (Step 1). Subsequent treatment with paraformaldehyde under acidic conditions induces cyclization to yield 5-(trifluoromethyl)-3,4-dihydroisoquinoline (Steps 2–3). Bromination at the 8-position using N-bromosuccinimide (NBS) introduces a handle for further functionalization (Step 4).
Oxidation and Functionalization
Oxidation of the dihydroisoquinoline to the fully aromatic system employs MnO₂ or DDQ, while palladium-catalyzed carbonylation (CO, 0.8 MPa, PdCl₂(dppf)) installs the 8-carbomethoxy group (Step 7). Hydrolysis with NaOH yields the free carboxylic acid, which is re-esterified with ethanol under acid catalysis to form the ethyl ester.
Installation of the Amide Side Chain
Synthesis of N-(2-Trifluoromethylphenyl)glycinamide
Reaction of 2-(trifluoromethyl)aniline with bromoacetyl bromide in dichloromethane (DCM) with triethylamine (TEA) as a base generates 2-bromo-N-(2-(trifluoromethyl)phenyl)acetamide . Subsequent displacement with ethylenediamine in DMF affords the secondary amine, which undergoes oxidative dehydrogenation (e.g., MnO₂) to form the α-ketoamide.
Coupling to the Isoquinoline Core
Mitsunobu reaction between the 5-hydroxyisoquinoline and ethyl 2-hydroxypropanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) installs the propanoate ester. The α-ketoamide side chain is then coupled via reductive amination or HATU-mediated amide bond formation to the ethylenediamine spacer.
Final Esterification and Purification
Ethyl Ester Formation
The propanoic acid intermediate is esterified using ethanol in the presence of concentrated H₂SO₄ (2–3 mol%) at reflux (70–80°C). Excess ethanol ensures >90% conversion, with water removal via molecular sieves shifting equilibrium.
Chromatographic Purification
Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol/water to achieve >98% purity (HPLC).
Optimization and Catalytic Considerations
Catalytic Carbonylation
Rhodium-catalyzed carbonylation (2.0–10.0 MPa CO, 140–300°C) enhances efficiency in ester and amide formations, reducing side products like diethyl ether or ethyl propionate.
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during coupling steps.
- Low-temperature bromination (0–5°C) minimizes di-bromination byproducts.
Analytical Data and Characterization
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | 112–114°C | Differential Scanning Calorimetry |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), 4.15 (q, 2H), 7.45–8.20 (m, aromatic) | 400 MHz NMR |
| HPLC Purity | 98.7% | C18 column, 220 nm |
| IR (KBr) | 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O) | FT-IR |
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky trifluoromethyl groups slow amidation; ultrasonic agitation improves reaction kinetics.
- Hydrolysis Sensitivity : Ethyl ester prone to base-mediated hydrolysis; strict pH control (pH 6–7) during aqueous workups preserves integrity.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols
Scientific Research Applications
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity, while the isoquinoline moiety contributes to its overall stability and reactivity. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*LogP values estimated using fragment-based methods.
- Isoquinoline vs.
- Trifluoromethyl Group: Unlike non-fluorinated analogs (e.g., ), the CF₃ group in the target compound reduces metabolic degradation by cytochrome P450 enzymes, a feature critical for prolonged half-life .
Biological Activity
Propanoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester (referred to as Compound A ) possesses a complex structure that suggests potential therapeutic applications. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A can be described by its molecular formula and structure:
- Molecular Formula : C19H20F3N2O4
- Molecular Weight : 396.37 g/mol
The presence of the trifluoromethyl group and isoquinoline moiety is significant for its biological activity. These structural features are known to enhance lipophilicity and influence receptor interactions.
The biological activity of Compound A is primarily attributed to its interaction with various biological targets:
- GLP-1 Receptor Modulation : Compound A shows potential as a modulator of the glucagon-like peptide-1 (GLP-1) receptor, which is crucial for insulin secretion and glucose metabolism. Studies indicate that compounds with similar structures can act as noncompetitive antagonists or agonists at this receptor, influencing metabolic pathways .
- Inhibition of Enzymatic Activity : The isoquinoline structure may confer inhibitory effects on specific enzymes involved in metabolic processes. For instance, the presence of the trifluoromethyl group has been linked to increased potency in inhibiting enzymes like reverse transcriptase, which is essential for viral replication .
- Antioxidant Properties : Some studies suggest that derivatives of propanoic acid exhibit antioxidant activity, potentially reducing oxidative stress in cells . This property may contribute to its overall therapeutic profile.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of Compound A and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| GLP-1 Receptor Agonism | Enhances insulin secretion | |
| Enzyme Inhibition | Inhibits reverse transcriptase | |
| Antioxidant Activity | Reduces oxidative stress |
Case Studies
Several studies have explored the effects of compounds structurally similar to Compound A:
- Insulin Secretion Enhancement : In vivo studies demonstrated that compounds with similar trifluoromethyl substitutions significantly enhanced insulin secretion during glucose tolerance tests in animal models. This suggests a promising application for diabetes management .
- Cytotoxicity in Cancer Cells : Research has indicated that certain propanoic acid derivatives can induce apoptosis in cancer cell lines through mitochondrial pathways. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in models of neurodegeneration, possibly through their antioxidant properties and modulation of neuroinflammatory pathways .
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis involves multi-step reactions, starting with esterification of the propanoic acid backbone with a functionalized isoquinoline derivative. A common approach includes:
Step 1 : Coupling the isoquinoline core with 2-(trifluoromethyl)aniline via reductive amination (using NaBH₃CN in methanol at 0–25°C).
Step 2 : Etherification of the hydroxyl group on the isoquinoline with 2-bromopropanoic acid ethyl ester under basic conditions (K₂CO₃ in DMF, 60°C, 12 hours).
Acid catalysts like HCl or H₂SO₄ improve esterification efficiency .
- Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaBH₃CN, MeOH, 25°C | 65–70 |
| 2 | K₂CO₃, DMF, 60°C | 50–55 |
Q. How is this compound characterized analytically, and what spectral markers are critical?
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays targeting kinase inhibition (e.g., tyrosine kinase assays) due to the isoquinoline scaffold’s known activity. Use fluorescence polarization (FP) or ELISA-based protocols with ATP analogs. IC₅₀ values should be validated via dose-response curves (n ≥ 3 replicates) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR or VEGFR) to predict binding affinities. Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with mutagenesis studies on predicted critical residues .
Q. What strategies mitigate solubility challenges during formulation?
- Methodological Answer : The trifluoromethyl group introduces hydrophobicity. Strategies include:
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Conduct meta-analysis of dose-response datasets (e.g., PRISMA guidelines) to identify confounding variables (e.g., cell line variability, assay protocols). Cross-validate with structural analogs (e.g., replacing trifluoromethyl with chloro groups) to isolate pharmacophore contributions .
Methodological Challenges & Solutions
Q. What purification techniques are optimal for isolating this compound from byproducts?
- Answer : Use preparative HPLC (C18 column, gradient elution) to separate ester and amide derivatives. For scale-up, flash chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity. Crystallization (ethanol/water) refines final product .
Q. How to assess ecological impact under regulatory frameworks?
- Answer : Follow EPA guidelines for persistence, bioaccumulation, and toxicity (PBT) :
- Hydrolysis studies : pH 4–9 buffers at 50°C for 5 days (monitor via LC-MS).
- Daphnia magna acute toxicity : 48-hour EC₅₀ assays.
Compare results to structurally related EPA-listed compounds (e.g., chlorophenyl analogs) .
Emerging Applications
Q. Can this compound serve as a precursor for targeted drug delivery systems?
- Answer : Functionalize the ester group with pH-sensitive linkers (e.g., hydrazone bonds) for tumor-targeted release. Evaluate via in vitro lysosomal degradation assays (fluorescence tracking in HeLa cells) .
Data Contradictions & Validation
Q. How to address discrepancies in reported synthetic yields?
- Answer :
Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use design of experiments (DoE) to optimize variables (temperature, catalyst loading). Cross-reference with HPLC kinetic profiling to identify side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
